1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one
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Overview
Description
1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one is a complex organic compound featuring a unique structure that combines a hexahydropyrrolo[3,4-c]pyrrole core with a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxidative cyclization of allyltosylamides in the presence of palladium acetate (Pd(OAc)2) and acetic acid can yield the desired pyrrolo[3,4-c]pyrrole core . Additionally, the use of isocyanide-based reactions, such as the one-pot three-component reaction involving alkyl isocyanide, dibenzoylacetylene, and hexachloroacetone, can also be employed .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethanone moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in anhydrous conditions with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrol-2(5H)-ones: These compounds share a similar pyrrole core and exhibit a broad spectrum of biological activities.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives:
4,5-dihydropyrrolo[1,2-a]quinoxalines: These compounds are used as biomimetic hydrogen sources and have applications in asymmetric hydrogenation reactions.
Uniqueness
1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hexahydropyrrolo[3,4-c]pyrrole core with a phenoxyethanone moiety sets it apart from other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-(3,3-dimethyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C16H22N2O2/c1-16(2)14-10-18(9-12(14)8-17-16)15(19)11-20-13-6-4-3-5-7-13/h3-7,12,14,17H,8-11H2,1-2H3 |
InChI Key |
ORMIWVAARBQQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CN(CC2CN1)C(=O)COC3=CC=CC=C3)C |
Origin of Product |
United States |
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